molecular formula C5H9BrO2Zn B6316151 4-Methoxy-4-oxobutylzinc bromide, 0.50 M in THF CAS No. 193820-00-7

4-Methoxy-4-oxobutylzinc bromide, 0.50 M in THF

Cat. No. B6316151
CAS RN: 193820-00-7
M. Wt: 246.4 g/mol
InChI Key: JWDNNDTXKNXSEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-oxobutylzinc bromide, 0.50 M in THF (MOBOZnBr/THF) is a novel reagent used in organic synthesis. It is a bromide salt of an organozinc compound, which is a type of organometallic compound that is composed of a carbon-zinc bond. As a reagent, MOBOZnBr/THF has been used in the synthesis of various compounds, including amines, alcohols, and nitriles. In addition, MOBOZnBr/THF has been used in scientific research to elucidate the mechanism of action of various compounds.

Scientific Research Applications

MOBOZnBr/THF has been used in various scientific research applications. For example, it has been used to investigate the mechanism of action of various compounds. For example, it has been used to investigate the mechanism of action of the antimalarial drug quinine. In addition, MOBOZnBr/THF has been used in the synthesis of various compounds, including amines, alcohols, and nitriles.

Mechanism of Action

The mechanism of action of MOBOZnBr/THF is not fully understood. However, it is believed that the zinc bromide in the reagent acts as a Lewis acid, which helps to facilitate the formation of various compounds. In addition, the carbon-zinc bond in the reagent may also play a role in the formation of the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOBOZnBr/THF have not been studied in detail. However, it is believed that the reagent is not toxic and does not have any adverse effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using MOBOZnBr/THF in lab experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. The main limitation of using MOBOZnBr/THF is that it is not very stable and can decompose over time.

Future Directions

In order to further explore the potential of MOBOZnBr/THF, there are several future directions that can be pursued. These include further research into the biochemical and physiological effects of the reagent, as well as research into its potential applications in the field of medicinal chemistry. In addition, further research into the mechanism of action of the reagent could lead to the development of more efficient and effective synthetic reactions. Finally, further research into the synthesis of MOBOZnBr/THF could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

MOBOZnBr/THF is synthesized via a two-step reaction. The first step involves the reaction of 4-methoxy-4-oxobutyric acid and zinc bromide in tetrahydrofuran (THF) to form 4-methoxy-4-oxobutylzinc bromide. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product, MOBOZnBr/THF. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

bromozinc(1+);methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-4-5(6)7-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDNNDTXKNXSEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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